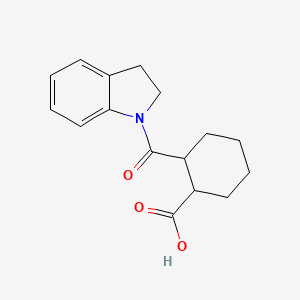

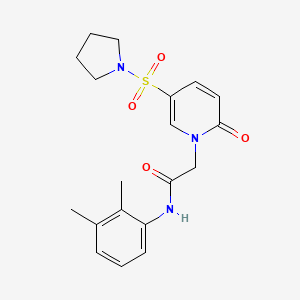

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating immune responses, cell growth, and differentiation.

Scientific Research Applications

Conformational Studies in Peptides

One significant application of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid derivatives is in the field of peptide and peptoid conformation elucidation studies. Derivatives like Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate have been designed and synthesized specifically for this purpose. These compounds have a unique structural feature - a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the side chain's conformational flexibility while keeping both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Photophysical Studies for Fluorescent Probes

Another application is in the synthesis of new fluorescent indole derivatives, which have been derived from β-brominated dehydroamino acids. These compounds, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate, have shown high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them potential candidates for fluorescent probes. Their specificity towards fluoride ions (F-) in photophysical studies highlights their potential utility in various analytical and biological applications (Pereira et al., 2010).

Synthesis and Application in Cancer Detection

Indole derivatives have been synthesized for use in cancer detection using optical imaging. For instance, a water-soluble 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid dye exhibited enhanced photophysical properties. This dye has shown potential in developing molecular-based beacons for cancer detection, demonstrating its significant utility in medical diagnostics and research (Pham et al., 2005).

Heterocyclic Compound Synthesis

These derivatives are also used in the synthesis of diverse heterocyclic compounds. For example, linking indole derivatives with various other rings like 1,2,4-triazole, pyridazine, and quinoxaline has resulted in a new series of nitrogen and sulfur heterocyclic systems. This approach is valuable for synthesizing complex organic compounds that could have various applications in pharmaceuticals and materials science (Boraei et al., 2020).

properties

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUQJDSKNBDITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

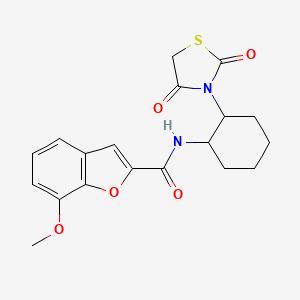

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

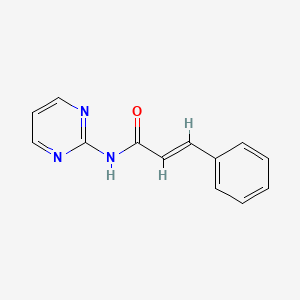

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

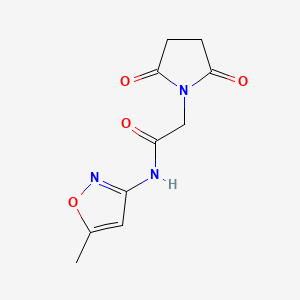

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)